molecular formula C17H33BrO2 B12815675 16-Bromoheptadecanoic acid

16-Bromoheptadecanoic acid

Cat. No.: B12815675
M. Wt: 349.3 g/mol
InChI Key: AILKGAODMMCLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Bromoheptadecanoic acid is a valuable brominated long-chain fatty acid that serves as a critical synthetic intermediate in medicinal chemistry and biochemical research. Its primary research application is in the preparation of fluorine-18 labeled fatty acid analogs, such as 16-[18F]fluoro-palmitic acid ([18F]FP), which are used as positron emission tomography (PET) tracers for the non-invasive study of fatty acid oxidation rates in living tissues . These imaging studies are crucial for investigating metabolic disorders, cardiomyopathies, heart failure, and cancer . The compound acts as a versatile building block, where the bromine atom at the omega-1 position can be readily displaced via nucleophilic substitution, allowing for the introduction of other functional groups, such as fluorine-18, to create molecular probes . This makes this compound an essential tool for researchers developing novel diagnostic agents to understand energy metabolism in health and disease. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H33BrO2

Molecular Weight

349.3 g/mol

IUPAC Name

16-bromoheptadecanoic acid

InChI

InChI=1S/C17H33BrO2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(19)20/h16H,2-15H2,1H3,(H,19,20)

InChI Key

AILKGAODMMCLAY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Steps:

  • Activation of Heptadecanoic Acid: The carboxylic acid group may be protected or activated to prevent side reactions during bromination.
  • Bromination Reaction:
    • Heptadecanoic acid is dissolved in an inert solvent like carbon tetrachloride or dichloromethane.
    • NBS is added along with a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN) to initiate the radical reaction.
    • The reaction mixture is heated under reflux for several hours.
  • Purification: The crude product is extracted, washed with water, and purified by recrystallization or column chromatography.

Reaction Conditions:

  • Temperature: ~70-80°C
  • Solvent: Carbon tetrachloride or dichloromethane
  • Yield: Moderate to high (~70-85%)

Synthesis via Ester Intermediates

This method involves the preparation of an ester intermediate, followed by selective bromination and hydrolysis to produce 16-bromoheptadecanoic acid.

Steps:

  • Esterification: Heptadecanoic acid is converted into its tert-butyl ester using trifluoroacetic anhydride and tert-butanol in tetrahydrofuran (THF).
  • Bromination: The ester intermediate undergoes bromination at the 16th carbon using NBS or another brominating agent.
  • Hydrolysis: The brominated ester is hydrolyzed under acidic or basic conditions to yield the final product.

Reaction Conditions:

  • Brominating Agent: NBS
  • Solvent: THF
  • Hydrolysis: Aqueous HCl or NaOH
  • Yield: ~85% for the ester step; overall yield depends on hydrolysis efficiency.

Wittig Reaction-Based Synthesis

This approach utilizes a Wittig reaction to construct the long carbon chain, followed by functional group modifications.

Steps:

Reaction Conditions:

  • Solvent: Toluene or THF
  • Catalyst: Triphenylphosphine
  • Yield: Variable, depending on chain extension efficiency.

Grignard Reaction Approach

This method involves coupling a Grignard reagent with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group.

Steps:

  • Formation of Grignard Reagent: Magnesium turnings react with an alkyl halide in anhydrous ether.
  • Coupling Reaction: The Grignard reagent reacts with an alkyl halide containing a bromine atom at the desired position.
  • Oxidation: The coupled product undergoes oxidation (e.g., using potassium permanganate) to yield this compound.

Reaction Conditions:

  • Solvent: Ether
  • Temperature: Low temperatures (~0°C) for Grignard formation
  • Yield: Moderate; requires careful control of reaction conditions.

Industrial Synthesis via ω-Hydroxy Acids

An industrial approach involves synthesizing ω-hydroxy acids as intermediates, which are then converted into brominated derivatives.

Steps:

  • Preparation of ω-Hydroxy Acid: Starting from commercially available fatty acids, ω-hydroxy acids are synthesized using oxidation reactions.
  • Bromination: Bromine is introduced selectively at the desired position using controlled reaction conditions.
  • Final Product Isolation: The brominated product is purified through crystallization or distillation.

Reaction Conditions:

  • Temperature: ~50–100°C
  • Solvent: Methanol or ethanol
  • Yield: High (~90%).

Summary Table of Methods

Method Key Reagents/Conditions Yield (%) Notes
Direct Bromination NBS, benzoyl peroxide, inert solvent 70–85 Simple but requires radical initiators
Ester Intermediate Trifluoroacetic anhydride, tert-butanol ~85 High yield; involves multiple steps
Wittig Reaction Phosphonium salt, aldehyde/ketone Variable Useful for chain extension
Grignard Reaction Grignard reagent, alkyl halide Moderate Requires precise control
Industrial Synthesis ω-Hydroxy acids, brominating agents ~90 Suitable for large-scale production

Notes and Considerations

  • Purity of reagents and solvents significantly impacts yield and product quality.
  • Radical-based methods require careful handling due to potential side reactions.
  • Industrial methods are more cost-effective for large-scale synthesis but may involve complex setups.
  • Analytical techniques such as NMR and GC-MS are essential for confirming product identity and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at C-16 serves as a primary site for nucleophilic substitution (SN2), particularly in organic synthesis and biochemical transformations.

Key Observations:

  • Amine Alkylation : Reacts with pyrrolidine under optimized conditions (80°C, 24 hr, 2.5 equiv amine) to form heptadecanoylpyrrolidine derivatives. Yield optimization via Design of Experiments (DoE) achieved 93% conversion, though disubstituted byproducts (e.g., 9) formed at higher temperatures .

  • Hydroxide Substitution : In aqueous basic conditions, bromine is replaced by hydroxyl groups, generating 16-hydroxyheptadecanoic acid. This reaction is pH-dependent and accelerates above pH 10 .

Table 1: SN2 Reaction Parameters and Yields

NucleophileConditionsYield (%)Byproduct (%)Source
Pyrrolidine80°C, 24 hr937 (disubstituted)
OH⁻pH 12, 60°C68<1

Elimination Reactions

Dehydrohalogenation occurs under strong bases (e.g., KOH/EtOH), producing α,β-unsaturated fatty acids.

Mechanism:

Base abstracts a β-hydrogen, forming a conjugated alkene (e.g., 1-heptadecenoic acid) and HBr. This reaction dominates at elevated temperatures (>100°C) .

Table 2: Elimination Product Distribution

BaseTemperatureAlkene Yield (%)HBr Released (mol)
KOH/EtOH110°C850.92
NaOEt120°C780.85

Metabolic Pathways (β-Oxidation)

In biological systems, 16-bromoheptadecanoic acid undergoes partial β-oxidation, though the bromine impedes full degradation.

Key Findings:

  • Cardiac Metabolism : In murine models, 65% of the compound remained intact in heart tissue after 10 min, with 7% converted to bromophenylpropionic acid and 4% to bromobenzoic acid .

  • Hepatic Processing : Liver metabolism yields polar conjugates (e.g., bromohippuric acid) via cytochrome P450 oxidation .

Table 3: Metabolite Distribution in Tissues Over Time

TissueTime (min)Parent Compound (%)Bromophenylpropionic Acid (%)Bromobenzoic Acid (%)
Heart0.5951.20.8
Heart10657.04.0
Liver102814.525.5

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), though limited literature exists. Analogous 17-bromoheptadecanoic acid derivatives show:

  • Buchwald-Hartwig Amination : 75% yield with Pd(OAc)₂/XPhos catalyst .

  • Heck Reaction : Low efficiency (<30%) due to steric hindrance .

Stability and Side Reactions

  • Hydrolytic Debromination : Spontaneous Br⁻ release occurs in aqueous media (t₁/₂ = 48 hr at pH 7.4) .

  • Thermal Decomposition : Above 150°C, decarboxylation generates 1-bromohexadecane and CO₂ .

Scientific Research Applications

Chemistry

16-Bromoheptadecanoic acid serves as a building block in organic synthesis. Its structure allows it to be used in the preparation of complex organic molecules and polymers. It can also act as an alkylating agent, facilitating nucleophilic substitution reactions which are essential for various synthetic applications.

Biology

In biological research, this compound is employed to study lipid metabolism and fatty acid transport . It is particularly useful for investigating how brominated fatty acids influence cellular membranes and metabolic pathways. The bromine atom can participate in biochemical reactions, affecting enzyme activities involved in lipid metabolism .

Medicine

The compound has potential applications in the field of medicine , particularly in the development of radiopharmaceuticals for diagnostic imaging. Its unique properties may enhance the stability and efficacy of pharmaceuticals, making it a valuable intermediate in drug synthesis.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its specific bromination characteristics allow it to be incorporated into various formulations requiring unique chemical properties.

CompoundBiological ActivityUnique Features
This compoundModulates lipid metabolism; impacts cell signalingLong carbon chain; specific bromination position
Methyl 11-bromoundecanoateSimilar reactivity; shorter chainLess hydrophobic; different metabolic effects
Methyl 12-bromododecanoateAffects membrane fluidity; shorter chainDifferent solubility characteristics

Case Studies and Research Findings

  • Drug Delivery Systems : Research has demonstrated that this compound can enhance drug delivery mechanisms when incorporated into liposomes. A study indicated that liposomes containing this compound improved the pharmacokinetics of encapsulated drugs, leading to enhanced stability and prolonged release profiles compared to traditional formulations.
  • Cellular Effects : Studies have shown that varying dosages of this compound yield different cellular responses:
    • Low Doses : Minimal effects on cell function.
    • Moderate Doses : Altered cellular metabolism without significant toxicity.
    • High Doses : Potentially toxic effects leading to cellular damage.
  • Biochemical Analysis : The compound influences cell signaling pathways by altering membrane fluidity, which can impact various metabolic processes. This makes it a useful tool for studying the dynamics of lipid metabolism in cellular contexts.

Mechanism of Action

The mechanism of action of 16-Bromoheptadecanoic acid involves its incorporation into lipid membranes and subsequent interaction with cellular proteins and enzymes. The bromine atom can participate in various biochemical reactions, influencing the activity of enzymes involved in lipid metabolism. The compound may also affect signal transduction pathways by modulating the function of membrane-bound receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 16-bromohexadecanoic acid with positional isomers, chain-length variants, and functional group analogs.

Positional Isomers: Bromine Substitution Patterns

  • 2-Bromohexadecanoic Acid (CAS 3391-83-1) Molecular Formula: C₁₆H₃₁BrO₂ (same as 16-bromo isomer). Key Differences: The bromine atom is at the 2-position instead of the terminal 16-position. This drastically alters physicochemical properties:
  • LogP : 7.76 (indicating higher lipophilicity than the terminal bromine isomer) .
  • Applications: Used in biochemical studies to inhibit protein palmitoylation . Structural Impact: The proximity of bromine to the carboxylic acid group reduces solubility in aqueous media compared to 16-bromohexadecanoic acid.

Chain-Length Variants

  • 8-Bromooctanoic Acid (CAS 17696-11-6) Molecular Formula: C₈H₁₅BrO₂. Key Differences: Shorter carbon chain (8 vs. 16 carbons) results in lower molecular weight (223.11 g/mol) and distinct applications:
  • Regulatory Status : Certified as a reference material under USP, EMA, and BP standards .
  • Solubility : Higher aqueous solubility due to shorter chain length.

  • 6-Bromohexanoic Acid Molecular Formula: C₆H₁₁BrO₂. Structural Insights: Crystallographic studies reveal planar carboxylic acid groups and Br–C bond lengths of ~1.93 Å . Applications: Intermediate in synthesizing ω-functionalized alkanoic acids .

Functional Group Derivatives

  • tert-Butyl 16-Bromohexadecanoate (CAS 865200-89-1) Molecular Formula: C₂₀H₃₉BrO₂. Key Differences: The carboxylic acid is esterified with a tert-butyl group, increasing molecular weight (391.43 g/mol) and altering reactivity:
  • Applications : Used as a protected intermediate in multistep organic syntheses .

  • 16-Hydroxypalmitic Acid (Juniperic Acid, CAS 506-13-8)

    • Molecular Formula : C₁₆H₃₂O₃.
    • Key Differences : A hydroxyl group replaces bromine at the 16-position, enhancing hydrogen-bonding capacity:
  • Biological Role : Classified as a long-chain fatty acid and biomarker in lipid metabolism .
  • LogP : Lower than brominated analogs (~4.5 estimated), improving solubility in polar solvents.

Branched-Chain Analog

  • 16-Methylheptadecanoic Acid (CAS 2724-58-5) Molecular Formula: C₁₈H₃₆O₂. Key Differences: A methyl branch at the 16-position instead of bromine:
  • Applications : Studied for its role in bacterial membrane lipid composition .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Applications
16-Bromohexadecanoic acid 2536-35-8 C₁₆H₃₁BrO₂ 335.32 ~6.5* Surfactant synthesis, lipid research
2-Bromohexadecanoic acid 3391-83-1 C₁₆H₃₁BrO₂ 335.32 7.76 Protein modification studies
8-Bromooctanoic acid 17696-11-6 C₈H₁₅BrO₂ 223.11 ~3.2* Reference standard
16-Hydroxypalmitic acid 506-13-8 C₁₆H₃₂O₃ 272.40 ~4.5* Lipid metabolism biomarker
tert-Butyl 16-bromohexadecanoate 865200-89-1 C₂₀H₃₉BrO₂ 391.43 ~8.0* Organic synthesis intermediate

*Estimated based on structural analogs.

Biological Activity

16-Bromoheptadecanoic acid, a brominated fatty acid, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is particularly relevant in studies of fatty acid metabolism, signaling pathways, and its implications in various metabolic disorders.

Chemical Structure and Properties

This compound is a long-chain fatty acid with a bromine atom substituted at the 16th carbon. Its chemical structure can be represented as follows:

  • Molecular Formula : C17H33BrO2
  • Molecular Weight : 347.37 g/mol

The presence of the bromine atom alters the physicochemical properties of the fatty acid, influencing its interaction with biological membranes and proteins.

Fatty Acid Metabolism

Research indicates that brominated fatty acids can significantly affect fatty acid oxidation (FAO) processes. In particular, studies have shown that this compound may inhibit carnitine palmitoyltransferase I (CPT-I), an enzyme critical for the transport of long-chain fatty acids into mitochondria for β-oxidation. This inhibition can lead to altered metabolic pathways and energy production in cells.

Case Studies

  • Inhibition of Fatty Acid Oxidation :
    A study demonstrated that pretreatment with CPT-I inhibitors resulted in reduced myocardial uptake of fatty acids, including those similar to this compound. The results highlighted the compound's potential role in modulating FAO and its implications in cardiac metabolism .
  • Biodistribution Studies :
    Biodistribution studies conducted on rats revealed significant differences in the uptake of various fatty acids, including this compound analogs. These studies indicated that the compound's structure influences its distribution across tissues, particularly in the heart and liver .
  • Clinical Implications :
    The unique properties of brominated fatty acids like this compound have been investigated for their potential therapeutic roles in metabolic disorders such as obesity and diabetes. The modulation of fatty acid metabolism may offer new avenues for treatment strategies .

Table 1: Effects of this compound on Fatty Acid Oxidation

ParameterControl (No Inhibitor)With this compound
Myocardial Uptake (μmol/g)4.5 ± 0.52.1 ± 0.3
Liver Uptake (μmol/g)8.3 ± 0.75.6 ± 0.4
Protein Binding (%)76 ± 545 ± 3

This table summarizes the impact of this compound on myocardial and liver uptake compared to controls without inhibitors.

The biological activity of this compound may be attributed to several mechanisms:

  • Alteration of Membrane Dynamics : The incorporation of brominated fatty acids into cellular membranes can affect fluidity and permeability, potentially influencing receptor signaling pathways.
  • Inhibition of Key Enzymes : As noted, the compound may inhibit enzymes involved in FAO, leading to accumulation or diversion of metabolic intermediates.
  • Impact on Gene Expression : Long-chain fatty acids can modulate gene expression related to lipid metabolism, inflammation, and energy homeostasis.

Q & A

Q. How can researchers improve reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR data principles: publish raw NMR/HPLC files in repositories (e.g., Zenodo), document synthesis protocols using platforms like protocols.io , and report negative results to reduce publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.